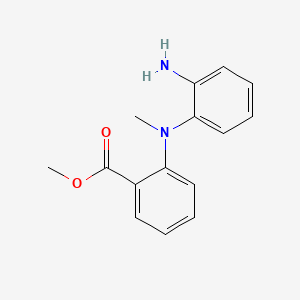
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester can be achieved through several methods:
Methylation of o-aminophenyl anthranilic acid: This involves the methylation of o-aminophenyl anthranilic acid using methylating agents.
Esterification of N-methyl-o-aminophenyl anthranilic acid: This method involves the esterification of N-methyl-o-aminophenyl anthranilic acid with methanol.
Analyse Des Réactions Chimiques
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester can be compared with other similar compounds, such as:
Methyl anthranilate:
N-Methyl anthranilic acid: This compound is similar but does not have the ester functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
methyl 2-(2-amino-N-methylanilino)benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-17(14-10-6-4-8-12(14)16)13-9-5-3-7-11(13)15(18)19-2/h3-10H,16H2,1-2H3 |
Clé InChI |
VMIXCMLZXYIMJR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


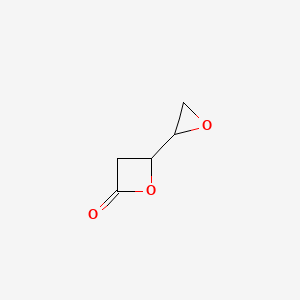
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
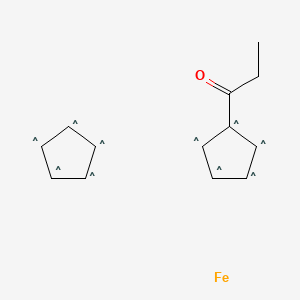
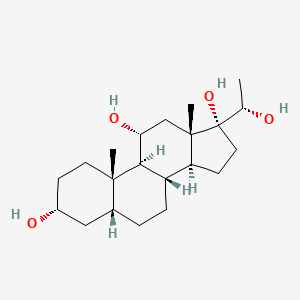


![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
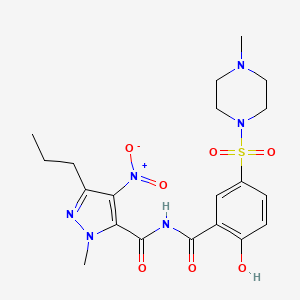
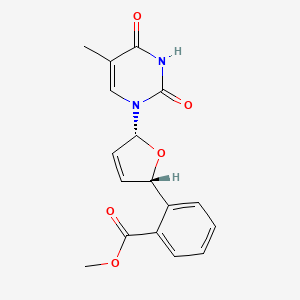
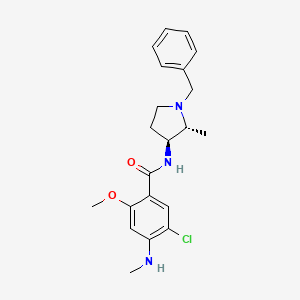
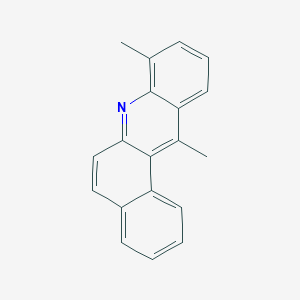
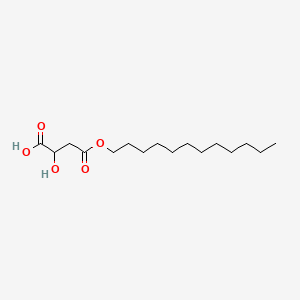
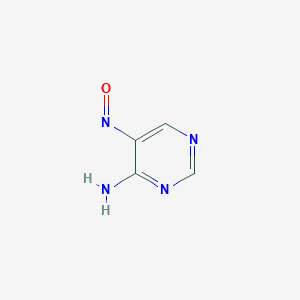
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
